molecular formula C38H60O12 B070235 Hovenidulcioside B2 CAS No. 174902-17-1

Hovenidulcioside B2

Cat. No. B070235
M. Wt: 708.9 g/mol
InChI Key: ZWAMUWXPVAELPG-HRVCMFSSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hovenidulcioside B2 is a naturally occurring compound found in the leaves of Hovenia dulcis, commonly known as the Japanese raisin tree. It is a flavonoid glycoside that has been studied for its potential therapeutic properties. In

Scientific Research Applications

  • Nrf2 Inhibitory Activities : Novel triterpenoid saponins, including Hovenidulcioside B2, were identified from Hovenia dulcis. These compounds showed potential in suppressing ARE-luciferase activity in cells and inhibited Nrf2 protein levels, suggesting their role in oxidative stress regulation (Cai et al., 2021).

  • Nootropic Components : Research has identified various saponins in Hovenia dulcis, including Hovenidulcioside B2, as potential nootropic components. These saponins showed enhancing effects on learning and memory ability in mice models (Shuzhen & Qiu-sheng, 2009).

  • Liver Protection and Gut-Liver Axis Modulation : Semen hoveniae extract, which likely contains Hovenidulcioside B2, has been found to ameliorate alcohol-induced chronic liver damage in rats. It modulates abnormalities in the gut-liver axis and inhibits inflammatory mediators, suggesting its hepatoprotective properties (Qiu et al., 2019).

  • Phytochemistry and Pharmacology : The diverse pharmacological properties of Hovenia dulcis, including anti-diabetic, anticancer, antioxidant, anti-inflammatory, and hepatoprotective effects, are attributed to its complex composition of secondary metabolites, including triterpenoid saponins like Hovenidulcioside B2 (Sferrazza et al., 2021).

  • Potential in Diabetes Management : Hovenia dulcis, including its components like Hovenidulcioside B2, has shown effectiveness in inhibiting enzymes like α-amylase and α-glucosidase, which are key in managing postprandial hyperglycemia, a condition common in type 2 diabetes (Meng et al., 2016).

properties

CAS RN

174902-17-1

Product Name

Hovenidulcioside B2

Molecular Formula

C38H60O12

Molecular Weight

708.9 g/mol

IUPAC Name

[(2S,3R)-3-[(1S,2R,4aR,4bR,7S,8aR,10aR)-4b,8,8,10a-tetramethyl-2'-oxo-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[2,3,4,4a,5,6,7,8a,9,10-decahydrophenanthrene-1,4'-oxolane]-2-yl]-1-[(2S,4R)-4-methyl-5-oxooxolan-2-yl]butan-2-yl] acetate

InChI

InChI=1S/C38H60O12/c1-19-14-22(48-33(19)45)15-24(47-21(3)40)20(2)23-8-9-27-36(6)12-11-28(50-34-32(44)31(43)30(42)25(17-39)49-34)35(4,5)26(36)10-13-37(27,7)38(23)16-29(41)46-18-38/h19-20,22-28,30-32,34,39,42-44H,8-18H2,1-7H3/t19-,20-,22+,23-,24+,25-,26+,27-,28+,30-,31+,32-,34+,36+,37-,38+/m1/s1

InChI Key

ZWAMUWXPVAELPG-HRVCMFSSSA-N

Isomeric SMILES

C[C@@H]1C[C@H](OC1=O)C[C@@H]([C@H](C)[C@H]2CC[C@@H]3[C@]4(CC[C@@H](C([C@@H]4CC[C@]3([C@]25CC(=O)OC5)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)OC(=O)C

SMILES

CC1CC(OC1=O)CC(C(C)C2CCC3C4(CCC(C(C4CCC3(C25CC(=O)OC5)C)(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)OC(=O)C

Canonical SMILES

CC1CC(OC1=O)CC(C(C)C2CCC3C4(CCC(C(C4CCC3(C25CC(=O)OC5)C)(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)OC(=O)C

Other CAS RN

174902-17-1

synonyms

hovenidulcioside B2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hovenidulcioside B2
Reactant of Route 2
Hovenidulcioside B2
Reactant of Route 3
Hovenidulcioside B2
Reactant of Route 4
Hovenidulcioside B2
Reactant of Route 5
Hovenidulcioside B2
Reactant of Route 6
Hovenidulcioside B2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.